Tributyltin abietate

Vue d'ensemble

Description

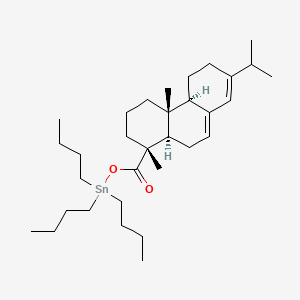

Tributyltin abietate is an organotin compound with the chemical formula C32H56O2Sn. It is a derivative of tributyltin, which is known for its use in various industrial applications, particularly as a biocide. This compound is a colorless to pale yellow liquid that is soluble in many organic solvents such as alcohols, ethers, and ketones . This compound has been widely used as an antifouling agent in marine paints to prevent the growth of marine organisms on ships’ hulls .

Méthodes De Préparation

Tributyltin abietate can be synthesized through the reaction of tributyltin chloride with abietic acid. The reaction typically involves the use of a base, such as sodium hydroxide, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

(C4H9)3SnCl+C20H30O2→(C4H9)3SnO2C20H30+HCl

In industrial production, this compound is often synthesized in large reactors where the reaction conditions, such as temperature and pressure, are carefully controlled to optimize yield and purity .

Analyse Des Réactions Chimiques

Tributyltin abietate undergoes various chemical reactions, including:

Oxidation: Tributyltin compounds can be oxidized to form tributyltin oxides. This reaction typically requires strong oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: this compound can be reduced to form tributyltin hydride using reducing agents like lithium aluminum hydride.

Substitution: The tributyltin group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include halides and alkoxides.

The major products formed from these reactions depend on the specific reagents and conditions used .

Applications De Recherche Scientifique

Antifouling Agents

TBA continues to be explored as an antifouling agent in marine coatings. Its efficacy in preventing biofouling on submerged surfaces makes it valuable for maintaining the operational efficiency of ships and underwater structures. Research indicates that TBA's biocidal activity extends to a wide range of aquatic organisms, including bacteria, fungi, and mollusks .

Wood Preservation

TBA is also applied in wood preservation due to its antifungal properties. It protects wood from decay caused by fungi and insects, thereby extending the material's lifespan in outdoor environments . Studies have shown that TBA effectively inhibits fungal growth on treated wood surfaces .

Industrial Applications

In industrial settings, TBA is utilized as a slimicide in paper mills and for disinfection purposes in cooling waters. Its ability to control microbial growth is critical for maintaining hygiene and operational efficiency in these environments . Additionally, TBA has been investigated as a stabilizer in PVC production, enhancing the material's durability .

Toxicological Insights

While TBA has beneficial applications, its toxicological profile raises concerns. Studies have demonstrated that exposure to TBT compounds can lead to significant health effects in humans and wildlife, including neurotoxicity and reproductive issues . The persistence of TBT in the environment necessitates careful consideration of its usage.

Marine Ecosystem Impact

A case study examining the impact of TBT on marine ecosystems revealed reproductive failures and shell calcification anomalies in local mollusk populations due to TBT contamination . This highlights the environmental risks associated with TBA applications in antifouling paints.

Wood Treatment Efficacy

Research conducted on the efficacy of TBA as a wood preservative showed significant reductions in fungal colonization on treated samples compared to untreated controls. This study underscores the effectiveness of TBA in protecting wood against biological degradation .

Comparative Data Table

| Application Area | Efficacy/Impact | Environmental Concerns |

|---|---|---|

| Antifouling Agents | Prevents biofouling; enhances ship performance | Toxicity to aquatic life; bioaccumulation |

| Wood Preservation | Inhibits fungal growth; extends wood lifespan | Potential leaching into soil/water |

| Industrial Use | Controls microbial growth; maintains hygiene | Health risks associated with exposure |

Mécanisme D'action

Tributyltin abietate exerts its effects primarily through interactions with nuclear receptors. It binds to the retinoid-X receptor and peroxisome proliferator-activated receptor gamma, forming heterodimers that regulate gene expression. This molecular initiating event leads to alterations in reproductive, developmental, and metabolic pathways . Additionally, tributyltin compounds can disrupt calcium homeostasis and mitochondrial function, contributing to their cytotoxic effects .

Comparaison Avec Des Composés Similaires

Tributyltin abietate is part of a broader class of organotin compounds, which include:

Tributyltin chloride: Used as a precursor in the synthesis of other tributyltin compounds.

Tributyltin oxide: Used as a biocide and antifouling agent.

Tributyltin hydride: Used in organic synthesis for radical reactions.

Compared to these compounds, this compound is unique in its specific application as an antifouling agent in marine environments. Its structure, which includes the abietate moiety, provides distinct properties that enhance its effectiveness in preventing marine biofouling .

Activité Biologique

Tributyltin abietate (TBA) is an organotin compound derived from the reaction of tributyltin chloride and abietic acid. It is primarily used in antifouling paints and as a biocide. The biological activity of TBA is significant due to its effects on various organisms, particularly in aquatic environments. This article reviews the biological activity of TBA, including its toxicity, mechanisms of action, degradation pathways, and environmental implications.

Tributyltin compounds, including TBA, exhibit strong biocidal properties against a range of organisms such as bacteria, fungi, algae, mollusks, and crustaceans. The toxicity of TBA is attributed to its ability to disrupt cellular processes through several mechanisms:

- Cell Membrane Disruption : TBA can integrate into cell membranes due to its lipid solubility, leading to increased permeability and eventual cell lysis .

- Enzyme Inhibition : TBA has been shown to inhibit mixed-function oxidases at high concentrations, affecting metabolic processes in microorganisms .

- Bioaccumulation : TBA is highly lipophilic, resulting in significant bioaccumulation in aquatic organisms. Bioconcentration factors can reach up to 7000 in mollusks and fish .

Case Studies

- Fungal Toxicity : A study investigating the fungicidal activity of various tributyltin compounds found that TBA effectively inhibited the growth of wood-destroying fungi. The minimum inhibitory concentration (MIC) for TBA was determined to be significantly lower than that for dibutyltin compounds, highlighting its potency .

- Aquatic Toxicity : Research demonstrated that TBA exhibits acute toxicity towards aquatic invertebrates. For example, exposure to TBA resulted in mortality rates exceeding 90% in certain crustacean species within 48 hours .

- Environmental Impact : A comprehensive review indicated that tributyltin compounds can persist in the environment due to their resistance to degradation. However, microbial communities have shown the ability to degrade TBA under both aerobic and anaerobic conditions, albeit at varying rates depending on environmental factors .

Degradation Pathways

The degradation of tributyltin compounds occurs via biotic and abiotic processes:

- Biodegradation : Microorganisms such as bacteria and fungi can metabolize TBA through dealkylation processes that convert it into less toxic derivatives. This process involves the sequential removal of butyl groups from the tin atom .

- Photodegradation : Under UV light exposure, TBA can undergo photodegradation leading to the formation of dibutyltin derivatives. The rate of photodegradation is influenced by environmental conditions such as light intensity and water turbidity .

Summary Table of Biological Activity

Propriétés

IUPAC Name |

tributylstannyl (1R,4aR,4bR,10aR)-1,4a-dimethyl-7-propan-2-yl-2,3,4,4b,5,6,10,10a-octahydrophenanthrene-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30O2.3C4H9.Sn/c1-13(2)14-6-8-16-15(12-14)7-9-17-19(16,3)10-5-11-20(17,4)18(21)22;3*1-3-4-2;/h7,12-13,16-17H,5-6,8-11H2,1-4H3,(H,21,22);3*1,3-4H2,2H3;/q;;;;+1/p-1/t16-,17+,19+,20+;;;;/m0..../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHHOJVFDJNUJGV-TVPBCOHWSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)OC(=O)C1(CCCC2(C1CC=C3C2CCC(=C3)C(C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC[Sn](CCCC)(CCCC)OC(=O)[C@@]1(CCC[C@]2([C@H]1CC=C3[C@@H]2CCC(=C3)C(C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H56O2Sn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301018637 | |

| Record name | Tributyltin abietate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301018637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

591.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26239-64-5 | |

| Record name | Stannane, tributyl[[[(1R,4aR,4bR,10aR)-1,2,3,4,4a,4b,5,6,10,10a-decahydro-1,4a-dimethyl-7-(1-methylethyl)-1-phenanthrenyl]carbonyl]oxy]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26239-64-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tributyltin abietate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026239645 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tributyltin abietate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301018637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [1R-(1α,4aβ,4bα,10aα)]-tributyl[[[1,2,3,4,4a,4b,5,6,10,10a-decahydro-7-isopropyl-1,4a-dimethyl-1-phenanthryl]carbonyl]oxy]stannane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.195 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIBUTYLTIN ABIETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9W6PA3087S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.